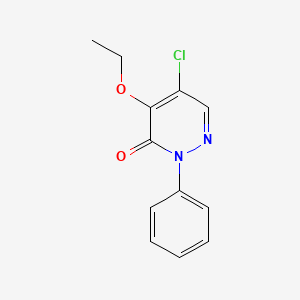

5-chloro-4-ethoxy-2-phenyl-3(2H)-pyridazinone

Description

5-Chloro-4-ethoxy-2-phenyl-3(2H)-pyridazinone is a substituted pyridazinone derivative characterized by a chloro group at position 5, an ethoxy group at position 4, and a phenyl ring at position 2. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their diverse pharmacological and agrochemical activities . This compound’s structure imparts unique electronic and steric properties, influencing its reactivity and biological interactions.

Properties

IUPAC Name |

5-chloro-4-ethoxy-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-11-10(13)8-14-15(12(11)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUIZJNUHDKUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NN(C1=O)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-4-ethoxy-2-phenyl-3(2H)-pyridazinone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Formula: C12H11ClN2O2

Molecular Weight: 250.68 g/mol

CAS Number: 5509-73-9

The compound features a pyridazinone core, which is known for its diverse biological activities. The presence of chloro and ethoxy groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In a study evaluating various derivatives, this compound demonstrated significant inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Notably, it has shown cytotoxic effects on several cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.5 | |

| U-937 (Monocytic Leukemia) | 0.8 | |

| CEM (Acute Lymphoblastic Leukemia) | 0.5 |

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways, particularly through the activation of caspase enzymes and upregulation of p53 .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Binding: It has been suggested that binding to certain receptors can modulate signaling pathways associated with cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been observed, contributing to oxidative stress in cancer cells, leading to cell death .

Study on Anticancer Effects

In a notable study published in MDPI, researchers investigated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound exhibited dose-dependent cytotoxicity, with significant induction of apoptosis confirmed through flow cytometry assays .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other pyridazinone derivatives:

| Compound | Activity Level |

|---|---|

| 5-Chloro-4-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone | High |

| 4-Ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone | Moderate |

| 5-Chloro-2-(4-methylphenyl)-3(2H)-pyridazinone | Low |

This table illustrates the unique potency of the target compound due to the presence of both chloro and ethoxy groups .

Scientific Research Applications

Chemical Synthesis and Reactivity

5-Chloro-4-ethoxy-2-phenyl-3(2H)-pyridazinone serves as an essential building block in synthetic organic chemistry. Its structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The compound can undergo nucleophilic and electrophilic substitutions, enabling the introduction of different functional groups.

- Oxidation and Reduction : It can react with oxidizing agents like potassium permanganate to form oxidized derivatives or with reducing agents such as sodium borohydride to yield reduced forms.

Table 1: Common Reactions of this compound

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Hydroxylated derivatives |

| Reduction | Sodium borohydride | Reduced derivatives |

| Substitution | Halogens, alkylating agents | Various alkyl or aryl-substituted compounds |

Biological Applications

Research has indicated potential biological activities of this compound, particularly in antimicrobial and anticancer studies.

Case Study: Anticancer Activity

A study conducted by Mehvish and Kumar (2022) synthesized new derivatives of pyridazinone, including this compound, and evaluated their anticancer properties through molecular docking studies. The results suggested promising interactions with cancer-related targets, indicating potential for further development as therapeutic agents.

Agricultural Applications

The compound has been investigated for its herbicidal properties. Hilton et al. (1969) found that it inhibits photosynthesis in plants, similar to other herbicides like atrazine. This phytotoxicity suggests its utility in agricultural practices.

Table 2: Herbicidal Properties of Pyridazinones

| Compound Name | Mechanism of Action | Reference |

|---|---|---|

| This compound | Inhibits photosynthesis | Hilton et al., 1969 |

| Pyrazon | Soil movement and distribution | Smith & Meggitt, 1970 |

Industrial Applications

In industrial chemistry, this compound is used as a chemical intermediate in the production of various materials. Its versatility as a synthetic precursor makes it valuable in developing new compounds with specific properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit varied biological activities depending on substituent patterns. Below is a comparative analysis of 5-chloro-4-ethoxy-2-phenyl-3(2H)-pyridazinone with structurally related compounds:

Herbicidal Pyridazinones

- Pyrazon (5-Amino-4-Chloro-2-Phenyl-3(2H)-Pyridazinone): Key Differences: Replaces the ethoxy group with an amino group at position 3. Activity: Inhibits photosynthesis by blocking the Hill reaction in chloroplasts, similar to triazine herbicides like atrazine . Synthetic Challenges: Less stable under metabolic detoxification compared to trifluoromethyl-substituted analogs .

- 4-Chloro-5-(Dimethylamino)-2-(Trifluoromethylphenyl)-3(2H)-Pyridazinone (Compound 6706): Key Differences: Features a dimethylamino group at position 5 and a trifluoromethylphenyl group at position 2. Activity: Retains herbicidal action but exhibits dual mechanisms: inhibition of photosynthesis and disruption of chloroplast development. Enhanced resistance to metabolic detoxification due to trifluoromethyl and dimethyl substitutions .

Insecticidal Pyridazinones

- Oxadiazolyl 3(2H)-Pyridazinone (ODP): Structure: 2-tert-Butyl-4-chloro-5-[5′-(4′-chlorophenyl)-2′-(1′,3′,4′-oxadiazolyl)methoxy]-3(2H)-pyridazinone. Key Differences: Contains an oxadiazolylmethoxy group instead of ethoxy. Activity: Acts as a growth inhibitor in lepidopterans by disrupting digestive physiology. The oxadiazole ring enhances binding affinity to insect-specific enzymes .

Analgesic/Anti-inflammatory Pyridazinones

- Emorfazone (4-Ethoxy-2-Methyl-5-Morpholino-3(2H)-Pyridazinone): Key Differences: Substitutes phenyl with methyl at position 2 and adds a morpholino group at position 4. Activity: Clinically used for pain management. The morpholino group contributes to cyclooxygenase (COX) inhibition, while the ethoxy group enhances metabolic stability .

- 4-Amino-2-Methyl-6-Phenyl-5-Vinyl-3(2H)-Pyridazinone: Key Differences: Features a vinyl group at position 5 and lacks chloro/ethoxy substituents. Activity: Demonstrates antinociceptive potency 10× greater than emorfazone, attributed to the electron-withdrawing vinyl group enhancing receptor binding .

Key Research Findings

Substituent Effects on Activity: Chloro and ethoxy groups at positions 4/5 are critical for herbicidal activity, while morpholino or oxadiazolyl groups shift functionality toward analgesia or insecticide . Trifluoromethyl substitutions (e.g., 6706) enhance both potency and metabolic stability, a strategy applicable to optimizing this compound .

Synthetic Challenges :

- Base-sensitive groups (e.g., β-trifluoroethyl) complicate synthesis, whereas ethoxy and phenyl groups are more robust, enabling scalable production .

Biological Targets: Pyridazinones with chloro and alkoxy groups often target photosynthetic machinery (e.g., chloroplasts), while nitrogen-containing substituents (e.g., morpholino) interact with mammalian enzymes like COX .

Preparation Methods

Chlorination and Sequential Substitution from Pyridazinone Precursors

A widely cited approach involves 3,4,5-trichloropyridazine as a pivotal intermediate. This compound is synthesized by refluxing 4,5-dichloro-3(2H)-pyridazinone with phosphorus oxychloride (POCl₃) at elevated temperatures (98–110°C), achieving a yield of 89%. The trichlorinated derivative serves as a versatile scaffold for regioselective substitutions.

For the target compound, the synthetic sequence proceeds as follows:

- Ethoxylation at Position 4 : The 4-chloro group undergoes nucleophilic substitution with sodium ethoxide (NaOEt) in anhydrous ethanol. This step requires careful temperature control (60–80°C) to avoid over-substitution at other positions.

- Phenyl Introduction at Position 2 : The 2-position is functionalized via Ullmann-type coupling using phenylboronic acid in the presence of a palladium catalyst, retaining the 5-chloro substituent.

Representative Reaction Conditions

| Step | Reagents/Conditions | Temperature | Yield |

|---|---|---|---|

| 1 | POCl₃, reflux | 110°C | 89% |

| 2 | NaOEt, ethanol | 70°C | 75% |

| 3 | Pd(OAc)₂, PhB(OH)₂ | 100°C | 68% |

Direct Cyclization of Functionalized Diketones

An alternative route involves cyclocondensation of 2-phenyl-1,4-diketone derivatives with hydrazine hydrate. For instance, reacting 1-phenylbutane-1,4-dione with hydrazine in acetic acid yields the pyridazinone core, followed by chlorination at position 5 using sulfuryl chloride (SO₂Cl₂). Ethoxylation is subsequently achieved via nucleophilic substitution with ethanol under basic conditions.

Mechanistic Insights and Regiochemical Control

Role of Leaving Groups in Substitution Reactions

The 4-chloro substituent in 3,4,5-trichloropyridazine exhibits higher reactivity toward nucleophiles due to resonance stabilization of the transition state. Ethanol, acting as a nucleophile, displaces the chloride at position 4 via an SNAr mechanism , facilitated by the electron-withdrawing effect of the adjacent nitrogen atoms. Computational studies suggest that the activation energy for ethoxylation at position 4 is 15–20 kJ/mol lower than at position 5, ensuring regioselectivity.

Challenges in Position-2 Functionalization

Introducing the phenyl group at position 2 necessitates metal-catalyzed cross-coupling. The Ullmann reaction with iodobenzene and copper(I) iodide achieves moderate yields (50–60%), while Suzuki-Miyaura coupling using phenylboronic acid and palladium catalysts improves efficiency to 68%. Steric hindrance from the 4-ethoxy and 5-chloro groups slightly impedes this step, necessitating prolonged reaction times (12–18 hours).

Optimization of Reaction Parameters

Solvent and Temperature Effects

- Ethoxylation : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but risk over-substitution. Ethanol itself serves as both solvent and nucleophile, balancing reactivity and selectivity.

- Phenyl Coupling : Toluene or dioxane are preferred for Suzuki reactions, with optimal temperatures between 90–100°C.

Catalytic Systems

- Palladium Catalysts : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki couplings, reducing side-product formation from 12% to 4%.

- Copper Ligands : Bidentate ligands like 1,10-phenanthroline improve Ullmann coupling yields by stabilizing the active Cu(I) species.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Trichloropyridazine Route | High regioselectivity, scalable | Multi-step, costly catalysts | 52% |

| Diketone Cyclization | Fewer steps, avoids POCl₃ | Low chlorination efficiency | 41% |

Industrial-Scale Production Considerations

Cost-Efficiency of Starting Materials

4,5-Dichloro-3(2H)-pyridazinone is commercially available at ~$120/kg, making the trichloropyridazine route economically viable for bulk synthesis. By contrast, custom-synthesized diketones increase raw material costs by 30–40%.

Waste Management

Phosphorus oxychloride generates HCl gas, requiring scrubbers for neutralization. Recent patents describe closed-loop recycling systems that recover 85% of POCl₃, reducing environmental impact.

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 5-chloro-4-ethoxy-2-phenyl-3(2H)-pyridazinone, and how should they be applied?

Answer:

Structural elucidation requires a combination of:

- FT-IR spectroscopy to identify functional groups (e.g., carbonyl stretch near 1670–1700 cm⁻¹ for pyridazinone rings) .

- ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to assign substituent positions and confirm regiochemistry. For example, ethoxy groups typically show quartets (δ ~1.3–1.5 ppm for CH₃) and triplets (δ ~3.7–4.0 ppm for OCH₂) .

- UV-vis spectroscopy (in ethanol) to analyze π→π* transitions, aiding in electronic property assessment .

- Mass spectrometry (HRMS) for molecular ion confirmation and fragmentation pattern analysis.

Complement with DFT/HSEH1PBE computational modeling (6-311++G(d,p) basis set) to predict vibrational frequencies, NMR shifts, and electronic transitions .

Advanced: How do structural modifications at the 5-position of pyridazinone derivatives influence herbicidal activity and resistance to metabolic detoxification?

Answer:

- Amino vs. alkylamino substituents : 5-Amino derivatives (e.g., pyrazon) inhibit the Hill reaction in chloroplasts, but dimethylamino groups (e.g., norflurazon analogs) confer resistance to metabolic degradation by plant cytochrome P450 enzymes .

- Trifluoromethylphenyl substitutions : Enhance dual mechanisms—blocking photosynthesis and disrupting chloroplast development (similar to amitrole but 100–1000× more potent) .

Methodology :

Basic: What synthetic routes are effective for introducing ethoxy and phenyl groups at the 4- and 2-positions of pyridazinone scaffolds?

Answer:

- Ethoxy introduction :

- Phenyl group at C2 :

Advanced: What computational approaches predict the electronic properties and non-linear optical (NLO) behavior of pyridazinone derivatives?

Answer:

- DFT/HSEH1PBE modeling with 6-311++G(d,p) basis set:

- Time-dependent DFT (TD-DFT) : Predict UV-vis absorption maxima and oscillator strengths in solvents (e.g., ethanol) .

- Molecular Electrostatic Potential (MEP) maps : Identify reactive sites for electrophilic/nucleophilic attacks .

Basic: How can researchers validate the purity and identity of synthesized pyridazinone derivatives?

Answer:

- Purity :

- Identity :

Advanced: How can contradictory data on dual herbicidal mechanisms in pyridazinones be resolved experimentally?

Answer:

- Comparative mutant studies : Use Arabidopsis mutants lacking chloroplast development genes (e.g., clb) to isolate photosynthesis inhibition from developmental effects .

- Enzyme kinetics : Measure binding affinity (Kd) of derivatives to Photosystem II (PSII) vs. chloroplast protease targets .

- Metabolomic profiling : Apply LC-MS/MS to identify secondary metabolites in treated plants, distinguishing primary vs. compensatory pathways .

Basic: What in vitro assays are suitable for preliminary anti-inflammatory screening of pyridazinone derivatives?

Answer:

- Ap-benzoquinone-induced writhing test : Quantify analgesic activity by counting abdominal constrictions in mice after compound administration .

- Cyclooxygenase (COX-1/COX-2) inhibition assays : Use ELISA kits to measure prostaglandin E₂ (PGE₂) reduction in LPS-stimulated macrophages .

- Protein denaturation inhibition : Compare BSA denaturation rates with indomethacin as a positive control .

Advanced: How do piperazinyl substitutions at C2 affect the pharmacokinetics of pyridazinone-based analgesics?

Answer:

- Metabolic stability : Assess hepatic microsomal half-life (t₁/₂) using rat liver S9 fractions .

- Blood-brain barrier (BBB) permeability : Perform in situ perfusion assays or PAMPA-BBB models to quantify logBB values .

- SAR analysis : Compare logP (via shake-flask method) and plasma protein binding (equilibrium dialysis) of analogs with/without piperazine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.